Polar Surface Area and Hydrogen Bond Acceptor Count Versus Unsubstituted N-Benzyl Analog
The target compound's ortho-methoxybenzyl group directly increases its polar surface area (PSA) and hydrogen bond acceptor (HBA) count compared to the simplest N-benzyl analog. The target possesses a PSA of 61.04 Ų and 5 HBA, while the unsubstituted N-benzyl analog (ChemDiv L483-0036) has a predicted PSA of 52.09 Ų and 4 HBA . This is a direct structural consequence of the methoxy substitution, providing a calculable differentiation in properties governing membrane interaction.
| Evidence Dimension | Polar Surface Area (PSA) and Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | PSA = 61.04 Ų, HBA = 5 |
| Comparator Or Baseline | N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide (L483-0036): PSA = 52.09 Ų, HBA = 4 |
| Quantified Difference | ΔPSA = +8.95 Ų; ΔHBA = +1 |
| Conditions | Computationally predicted values as reported on ChemDiv vendor datasheets. |
Why This Matters
A PSA increase to over 60 Ų is generally considered a threshold for reduced passive BBB penetration, indicating this compound is a more appropriate choice than its unsubstituted analog for screening programs targeting peripheral over CNS targets, or when oral absorption modulation is desired.
